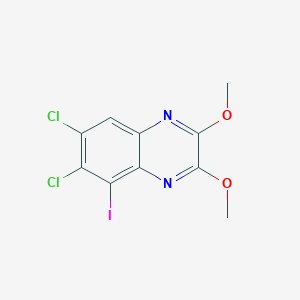
6,7-Dichloro-2,3-dimethoxy-5-iodoquinoxaline
Cat. No. B8296186
M. Wt: 384.98 g/mol
InChI Key: JLFLGSYJXFGJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06376490B1
Procedure details


To a mechanically stirred solution of 5-amino-6,7-dichloro-2,3-dimethoxyquinoxaline (Preparation 26, 38.12 g, 0.14 mol) in acetone at 0° C. was added 2M aqueous hydrochloric acid solution (396 mL, 0.79 mol), followed dropwise by addition of 1M aqueous sodium nitrite solution (208 mL, 0.28 mol). After 0.25 hour at 0° C., 5M aqueous potassium iodide solution (278 mL, 1.39 mol) was added maintaining the reaction temperature below 5° C. The mixture was then warmed to 10° C. over 0.5 hour, the acetone removed under reduced pressure and the residue partitioned between water and ethyl acetate. The organic extract was washed with 10% aqueous sodium bisulphite solution, then saturated aqueous sodium bicarbonate solution, dried (MgSO4) and concentrated under reduced pressure. The residue was purified by flash chromatography on silica gel, eluting with toluene to give the title compound (16.9 g, 32%).





Name
Yield
32%
Identifiers


|
REACTION_CXSMILES
|
N[C:2]1[C:11]([Cl:12])=[C:10]([Cl:13])[CH:9]=[C:8]2[C:3]=1[N:4]=[C:5]([O:16][CH3:17])[C:6]([O:14][CH3:15])=[N:7]2.Cl.N([O-])=O.[Na+].[I-:23].[K+]>CC(C)=O>[Cl:12][C:11]1[C:2]([I:23])=[C:3]2[C:8](=[CH:9][C:10]=1[Cl:13])[N:7]=[C:6]([O:14][CH3:15])[C:5]([O:16][CH3:17])=[N:4]2 |f:2.3,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
38.12 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C2N=C(C(=NC2=CC(=C1Cl)Cl)OC)OC
|
|
Name
|
|
|
Quantity
|
396 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
208 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
278 mL
|
|
Type
|
reactant
|
|
Smiles
|
[I-].[K+]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
10 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the reaction temperature below 5° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the acetone removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between water and ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The organic extract
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed with 10% aqueous sodium bisulphite solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
saturated aqueous sodium bicarbonate solution, dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by flash chromatography on silica gel
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with toluene
|
Outcomes


Product
Details
Reaction Time |
0.25 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C(=C2N=C(C(=NC2=CC1Cl)OC)OC)I
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.9 g | |
| YIELD: PERCENTYIELD | 32% | |
| YIELD: CALCULATEDPERCENTYIELD | 31.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
